molecular formula C8H15F2NO2 B2903438 4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol CAS No. 2174007-83-9

4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol

Cat. No.: B2903438
CAS No.: 2174007-83-9
M. Wt: 195.21
InChI Key: ZPLOOBHBBZXUTP-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol is an organic compound with the molecular formula C8H15F2NO2 and a molecular weight of 195.21 g/mol . This compound is characterized by the presence of a morpholine ring and two fluorine atoms attached to the butanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol typically involves the reaction of 4,4-difluorobutan-1-ol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-3-(morpholin-4-yl)butan-1-ol is unique due to its specific combination of a morpholine ring and two fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,4-difluoro-3-morpholin-4-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2/c9-8(10)7(1-4-12)11-2-5-13-6-3-11/h7-8,12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLOOBHBBZXUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CCO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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